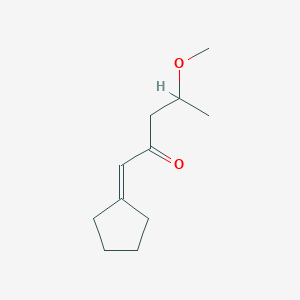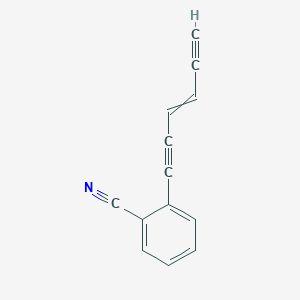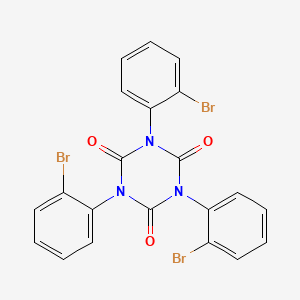
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the triazine family It is characterized by the presence of three bromophenyl groups attached to a triazinane-2,4,6-trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 2-bromophenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with bromophenyl groups. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed activities. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(4-bromophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazine
- 1,3,5-Tris(2-fluorophenyl)-1,3,5-triazine
Uniqueness
1,3,5-Tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
666263-39-4 |
|---|---|
Fórmula molecular |
C21H12Br3N3O3 |
Peso molecular |
594.0 g/mol |
Nombre IUPAC |
1,3,5-tris(2-bromophenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H12Br3N3O3/c22-13-7-1-4-10-16(13)25-19(28)26(17-11-5-2-8-14(17)23)21(30)27(20(25)29)18-12-6-3-9-15(18)24/h1-12H |
Clave InChI |
GEKQAZZMBKDWHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


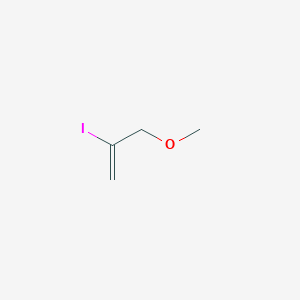
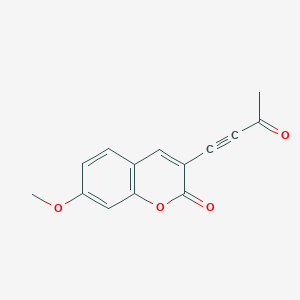
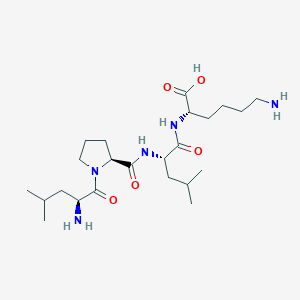
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)

![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
